molecular formula C16H18N6O6 B15035246 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15035246
M. Wt: 390.35 g/mol
InChI Key: WXERCSZJZQJXSF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, an oxadiazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Formation of the Triazole Ring:

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmacophore for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the trimethoxyphenyl group.

    Ethyl 1-(4-nitro-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a nitro group instead of an amino group.

Uniqueness

The presence of the trimethoxyphenyl group and the combination of functional groups in ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate makes it unique

Properties

Molecular Formula

C16H18N6O6

Molecular Weight

390.35 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4,5-trimethoxyphenyl)triazole-4-carboxylate

InChI

InChI=1S/C16H18N6O6/c1-5-27-16(23)11-12(22(21-18-11)15-14(17)19-28-20-15)8-6-9(24-2)13(26-4)10(7-8)25-3/h6-7H,5H2,1-4H3,(H2,17,19)

InChI Key

WXERCSZJZQJXSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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